6-(Benzyl(ethyl)amino)pyridazin-3-ol
Overview
Description
6-(Benzyl(ethyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 6-(benzyl(ethyl)amino)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Action Environment
The synthesis of a diverse range of polysubstituted pyridazinone compounds is of interest to the pharmaceutical industry .
Biochemical Analysis
Biochemical Properties
6-(Benzyl(ethyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been found to interact with other enzymes such as phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which is crucial for various physiological processes including muscle contraction and cognitive functions . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The impact on cellular metabolism includes alterations in the levels of cyclic nucleotides, which are important secondary messengers in various signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the inhibition of acetylcholinesterase by this compound involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound can inhibit phosphodiesterases by binding to their catalytic sites, leading to increased levels of cyclic nucleotides . These interactions result in the modulation of enzyme activity and subsequent changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive changes in cellular responses, including alterations in enzyme activity and gene expression. In in vitro studies, the long-term effects of this compound include sustained inhibition of acetylcholinesterase and modulation of inflammatory gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and exhibit anti-inflammatory properties . At higher doses, this compound can lead to toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. It is important to carefully monitor the dosage to avoid adverse effects while maximizing the therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these metabolic pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can exert its effects on enzyme activity and gene expression. The subcellular localization of this compound is essential for its role in modulating cellular functions and biochemical reactions.
Properties
IUPAC Name |
3-[benzyl(ethyl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16(10-11-6-4-3-5-7-11)12-8-9-13(17)15-14-12/h3-9H,2,10H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOMZNUZXUAILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.